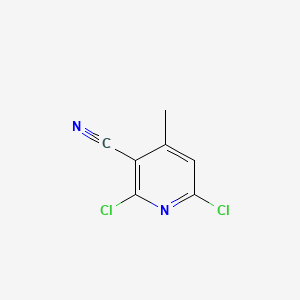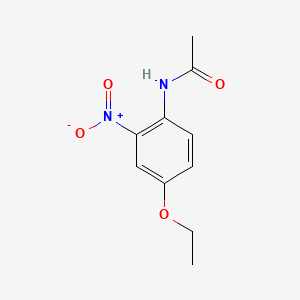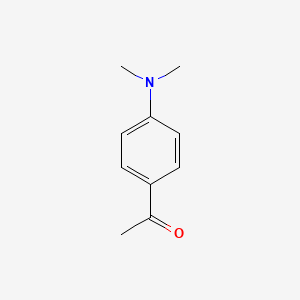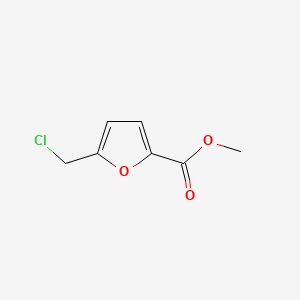
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Descripción general
Descripción
“Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H8N2O3 and a molecular weight of 216.2 .
Synthesis Analysis
The compound can be synthesized from the corresponding polyfunctional 2-oxindoles . The synthesis involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . A chemoselective reduction of the nitrile group in the presence of an amide is also possible . The obtained cyano(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is used in the decarboxylation step without additional purification .Molecular Structure Analysis
The molecular structure of “Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid” is based on the 2,3-dihydroindole skeleton, with a cyano group and a 2-oxo group attached to the indole ring .Chemical Reactions Analysis
The compound can undergo decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide . This reaction is part of the synthesis process of the compound .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H8N2O3 and a molecular weight of 216.2 . More detailed physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Anti-Cancer Activity
The compound has shown potential in inhibiting the growth of neuroglioma cells , a type of aggressive cancer in the central nervous system . It has been found to significantly inhibit the proliferation of H4 cells and suppress cell migration . Moreover, it has been observed to increase cell cycle arrest and induce apoptosis .
Anti-Melanoma Activity
The compound has been isolated from the plant Selaginella pulvinata and has shown potent inhibitory activity against melanoma cell proliferation through increasing apoptosis .
Drug Design
Spiroindole and spirooxindole scaffolds, which are related to the compound, are very important in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
Synthesis of Organophosphorus Compounds
The compound has been used in the synthesis of novel organophosphorus compounds via reaction with acetylenic diesters and triphenylphosphine or triphenyl phosphite . These organophosphorus compounds have wide applications in chemistry, medicine, materials science, and agriculture .
Electro-Organic Synthesis
The compound has been used in electro-organic synthesis, demonstrating that its condensation reaction is relatively easy to handle and practically applicable under electro-organic synthesis conditions .
Synthesis of Spiroindole and Spirooxindole Scaffolds
The compound has been used in the synthesis of spiroindole and spirooxindole scaffolds . These scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Direcciones Futuras
The synthetic strategy used to produce “Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This suggests potential future directions in neuroprotective drug development .
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
A related compound, (s)-(–)-n-[2-(3-hydroxy-2-oxo-2,3-dihydro-1h-indol-3-yl)-ethyl]-acetamide (sna), has been shown to inhibit cell proliferation and induce apoptosis in neuroglioma cells . This suggests that Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid might interact with its targets in a way that influences cell growth and survival.
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can influence its bioavailability, have been reported .
Result of Action
The related compound sna has been shown to inhibit cell proliferation, suppress cell migration, induce cell cycle arrest, and trigger apoptosis in neuroglioma cells . This suggests that Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid might have similar effects.
Propiedades
IUPAC Name |
2-cyano-2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-5-7(11(15)16)9-6-3-1-2-4-8(6)13-10(9)14/h1-4,7,9H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGDHSNPSSYJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970069 | |
| Record name | Cyano(2-hydroxy-3H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |
CAS RN |
54744-67-1 | |
| Record name | α-Cyano-2,3-dihydro-2-oxo-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54744-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-alpha-cyano-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyano(2-hydroxy-3H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



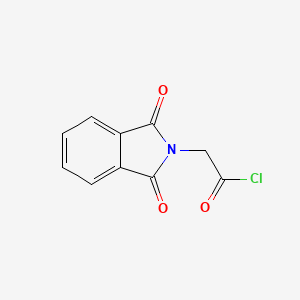
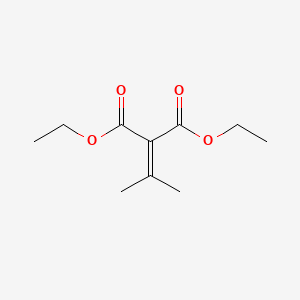

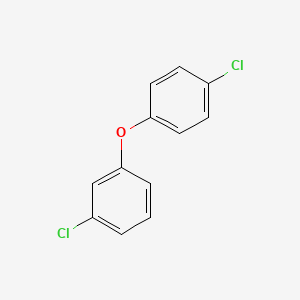
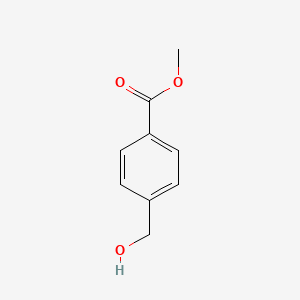

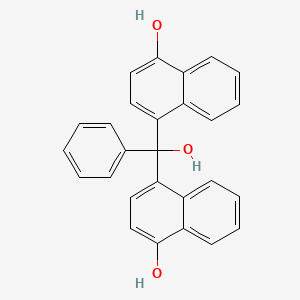
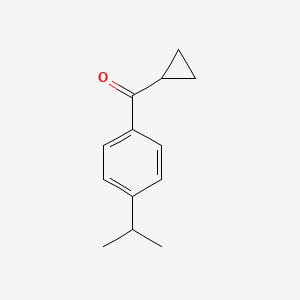
![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)
